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Compound of Interest

Compound Name: Psb-KD107

Cat. No.: B10794380 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vitro experimental use of

Psb-KD107, a potent and selective agonist for the G-protein-coupled receptor GPR18.[1][2]

This document outlines detailed protocols for key assays, summarizes quantitative data, and

illustrates the known signaling pathways.

Overview of Psb-KD107
Psb-KD107 is a first-in-class, non-lipid-like agonist of GPR18, demonstrating higher potency

and efficacy than the natural cannabinoid agonist Δ9-tetrahydrocannabinol (THC) in a β-

arrestin recruitment assay.[1][2] It is selective for GPR18 over the cannabinoid receptors CB₁,

CB₂, and GPR55.[3] In vitro studies have highlighted its potential in cardiovascular research,

particularly for its vasorelaxant effects, and in immunology due to its anti-inflammatory

properties.

Quantitative Data Summary
The following tables summarize the key quantitative data from in vitro studies of Psb-KD107.

Table 1: Vasorelaxant Activity of Psb-KD107
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Parameter Value Conditions

pIC₅₀ 5.22 ± 0.020

Phenylephrine-precontracted

endothelium-intact rat aortic

rings

Maximal Relaxation ~80% at 100 µM
Phenylephrine (1 µM) pre-

contracted rat aortic rings

Table 2: Antioxidant Activity of Psb-KD107

Assay Finding Concentration Range

Ferric Reducing Antioxidant

Power (FRAP)

Reduces 131 µmoles of Fe³⁺

per 100 µmoles of compound
100-1000 µM

2,2-diphenyl-1-picryl-hydrazyl-

hydrate (DPPH)

No significant radical

scavenging activity
Not specified

Table 3: Anti-inflammatory Activity of Psb-KD107

Cell Line Parameter Effect Concentration

BV-2 microglial cells
Nitric Oxide (NO)

production

Reduction of LPS-

induced NO
Not specified

BV-2 microglial cells

Pro-inflammatory

cytokine mRNA (IL-1β,

IL-6, TNF-α)

Reduction of LPS-

induced expression
Not specified

Human myogenic

cells (from DMD

patients)

Myogenic capability Enhancement 10 µM

Signaling Pathway of Psb-KD107
Psb-KD107 exerts its effects primarily through the activation of the GPR18 receptor, which is

coupled to Gi/G0 proteins. This activation is thought to initiate a signaling cascade that involves
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the PI3K/Akt and ERK1/2 pathways, leading to the activation of endothelial nitric oxide

synthase (eNOS) and subsequent nitric oxide (NO) production. The generated NO then

stimulates guanylate cyclase in vascular smooth muscle cells, increasing cyclic guanosine

monophosphate (cGMP) levels. This leads to the activation of protein kinase G (PKG), which in

turn opens potassium (K⁺) channels. The resulting hyperpolarization of the cell membrane

causes the closure of voltage-gated calcium (Ca²⁺) channels, reducing intracellular Ca²⁺ and

leading to vasorelaxation.

Endothelial Cell

Vascular Smooth Muscle Cell

Psb-KD107 GPR18 Gi/Go

PI3K/Akt Pathway

 

ERK1/2 Pathway 

eNOS NO NO sGC cGMP PKG K+ Channels Hyperpolarization L-type Ca2+ Channels Ca2+ Influx Reduction Vasorelaxation

Click to download full resolution via product page

Caption: Psb-KD107 signaling pathway in vasorelaxation.

Experimental Protocols
Vasorelaxation Assay in Rat Aortic Rings
This protocol details the procedure for assessing the vasorelaxant effects of Psb-KD107 on

isolated rat aortic rings pre-contracted with phenylephrine.
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Isolate Thoracic Aorta from Rat

Cut into 2-3 mm Rings

Mount Rings in Organ Bath
(Krebs-Henseleit, 37°C, 95% O2/5% CO2)

Equilibrate under 1g Tension (60 min)

Induce Contraction with Phenylephrine (1 µM)

Add Cumulative Concentrations of Psb-KD107
(0.3 - 100 µM)

Record Isotonic Contractions

Analyze Data to Determine pIC50

Click to download full resolution via product page

Caption: Experimental workflow for the vasorelaxation assay.

Materials:
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Male Wistar rats

Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2,

NaHCO₃ 25, glucose 11.1)

Phenylephrine hydrochloride

Psb-KD107

Organ bath system with isotonic transducers

Data acquisition system

Procedure:

Humanely euthanize the rat and excise the thoracic aorta.

Carefully remove adhering connective and adipose tissue and cut the aorta into 2-3 mm wide

rings.

Mount the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at

37°C and continuously gassed with 95% O₂ and 5% CO₂.

Allow the rings to equilibrate for 60 minutes under a resting tension of 1g, washing them with

fresh Krebs-Henseleit solution every 15 minutes.

Induce a stable contraction with 1 µM phenylephrine.

Once the contraction is stable, add Psb-KD107 in a cumulative concentration-dependent

manner (from 0.3 µM to 100 µM).

Record the relaxation response until a maximal effect is observed.

Data is expressed as a percentage of relaxation from the phenylephrine-induced contraction.

Calculate the pIC₅₀ value from the concentration-response curve.

To study the mechanism:
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Endothelium dependency: Mechanically remove the endothelium in a subset of rings before

mounting.

NO-synthase inhibition: Pre-incubate rings with L-NAME (100 µM) for 30 minutes before

adding phenylephrine.

Potassium channel involvement: Pre-incubate rings with Tetraethylammonium (TEA, 1 mM),

a non-selective K⁺ channel blocker, before adding phenylephrine.

Ferric Reducing Antioxidant Power (FRAP) Assay
This protocol measures the antioxidant potential of Psb-KD107 by its ability to reduce ferric

(Fe³⁺) to ferrous (Fe²⁺) ions.

Materials:

Psb-KD107

Ascorbic acid (as a reference compound)

FRAP reagent:

300 mM Acetate buffer (pH 3.6)

10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl

20 mM FeCl₃·6H₂O

Mix in a 10:1:1 ratio just before use.

Spectrophotometer

Procedure:

Prepare a range of concentrations of Psb-KD107 (e.g., 100–1000 µM).

Prepare a standard curve using ascorbic acid.

Add a small volume of the Psb-KD107 solution or standard to the FRAP reagent.
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Incubate the mixture at 37°C for 30 minutes.

Measure the absorbance of the resulting blue-colored solution at 593 nm.

The absorbance is directly proportional to the concentration of Fe²⁺ ions.

Express the antioxidant capacity as the amount of reduced iron ions (in µM). For Psb-
KD107, every 100 micromoles of the compound reduced 131 micromoles of Fe³⁺.

In Vitro Neuroinflammation Model (BV-2 Cells)
This protocol describes the use of BV-2 microglial cells to assess the anti-inflammatory effects

of Psb-KD107.

Materials:

BV-2 murine microglial cell line

DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% penicillin/streptomycin

Lipopolysaccharide (LPS)

Psb-KD107

Griess Reagent for Nitric Oxide (NO) measurement

Reagents for RNA extraction and RT-qPCR (for cytokine analysis)

Procedure:

Cell Culture: Culture BV-2 cells in complete DMEM at 37°C in a humidified atmosphere of

5% CO₂.

Cell Seeding: Seed cells in appropriate plates (e.g., 96-well for Griess assay, 24-well for RNA

extraction) and allow them to adhere overnight.

Treatment:
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Pre-treat the cells with various concentrations of Psb-KD107 for a specified time (e.g., 1

hour).

Induce inflammation by adding LPS (e.g., 1 µg/mL) to the media.

Include control groups: untreated cells, cells treated with LPS only, and cells treated with

Psb-KD107 only.

Incubation: Incubate the cells for a suitable period (e.g., 24 hours).

Endpoint Analysis:

Nitric Oxide (NO) Measurement:

Collect the cell culture supernatant.

Measure the concentration of nitrite (a stable product of NO) using the Griess reagent

according to the manufacturer's instructions.

Cytokine mRNA Expression (RT-qPCR):

Lyse the cells and extract total RNA.

Perform reverse transcription to synthesize cDNA.

Quantify the relative mRNA expression of pro-inflammatory cytokines (e.g., IL-1β, IL-6,

TNF-α) using qPCR with appropriate primers. Normalize to a housekeeping gene (e.g.,

GAPDH).

Selectivity and Safety
Receptor Selectivity: Psb-KD107 shows high selectivity for GPR18 over CB₁ and CB₂

receptors, with no significant displacement of CB receptor-specific radioligands at

concentrations up to 10 µM.

Platelet Aggregation: In vitro studies have shown that Psb-KD107 does not affect whole rat

blood aggregation induced by collagen. This is an important feature for its potential safety

profile.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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